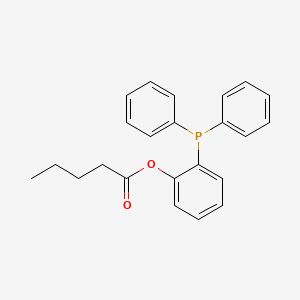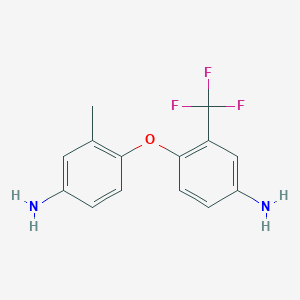propanedinitrile CAS No. 915124-74-2](/img/structure/B14198985.png)
[(5-Chloro-1,3-benzoxazol-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile is a compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For (5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile, a common synthetic route involves the reaction of 2-aminophenol with a chlorinated aldehyde under solvent-free conditions using a pent-ethylene diammonium pentachloro bismuth catalyst .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance the yield and efficiency of the reactions . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their antibacterial and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile include other benzoxazole derivatives, such as:
- 2-(4-Bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole
- 5-(3-Chlorophenyl)-4-hydroxymethyloxazole
- 2-Chloro-3-ethylbenzo[d]oxazol-3-ium tetrafluoroborate
Uniqueness
What sets (5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile apart from these similar compounds is its unique combination of a benzoxazole core with a trifluoropropyl group.
Eigenschaften
CAS-Nummer |
915124-74-2 |
|---|---|
Molekularformel |
C14H9ClF3N3O |
Molekulargewicht |
327.69 g/mol |
IUPAC-Name |
2-[(5-chloro-1,3-benzoxazol-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C14H9ClF3N3O/c15-9-1-2-11-10(5-9)21-12(22-11)6-13(7-19,8-20)3-4-14(16,17)18/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
ASXBPKDIXRYLDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CC(CCC(F)(F)F)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


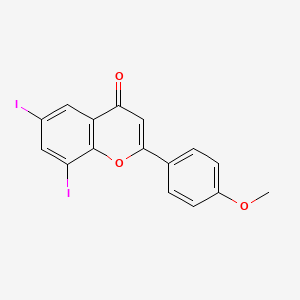
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
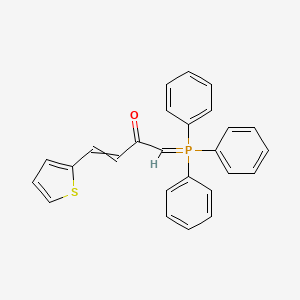
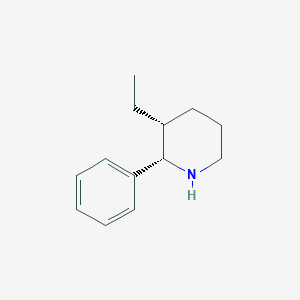
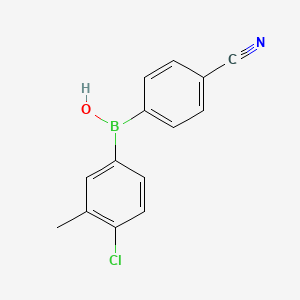

![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)
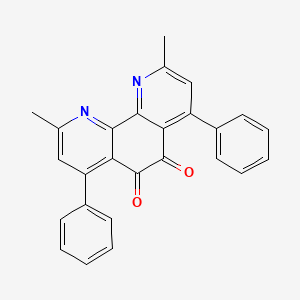
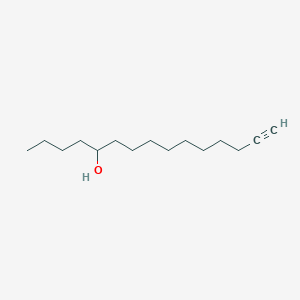
![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
